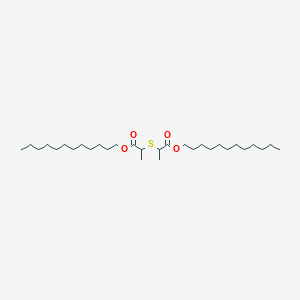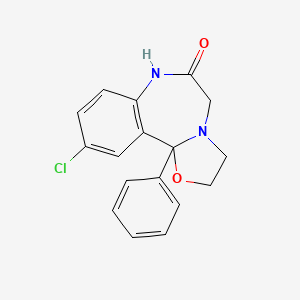
4'-Nitro-2-(piperidinoimino)acetophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Nitro-alpha-(piperidinoimino)acetophenone is a chemical compound with the molecular formula C13H15N3O3 and a molecular weight of 261.28 g/mol . This compound is characterized by the presence of a nitro group (-NO2) attached to the para position of the phenyl ring and a piperidinoimino group attached to the alpha position of the acetophenone moiety. It is a derivative of acetophenone and piperidine, making it a valuable compound in various chemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Nitro-alpha-(piperidinoimino)acetophenone typically involves the reaction of 4-nitroacetophenone with piperidine under specific conditions. One common method is the condensation reaction between 4-nitroacetophenone and piperidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 4’-Nitro-alpha-(piperidinoimino)acetophenone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, can also be integrated into the industrial production process to enhance sustainability.
化学反応の分析
Types of Reactions
4’-Nitro-alpha-(piperidinoimino)acetophenone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonyl group in the acetophenone moiety can be reduced to an alcohol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4’-Amino-alpha-(piperidinoimino)acetophenone.
Reduction: Formation of 4’-Nitro-alpha-(piperidinoimino)phenylethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4’-Nitro-alpha-(piperidinoimino)acetophenone has several scientific research applications:
作用機序
The mechanism of action of 4’-Nitro-alpha-(piperidinoimino)acetophenone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperidinoimino group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
類似化合物との比較
Similar Compounds
4’-Amino-alpha-(piperidinoimino)acetophenone: A reduced form of the compound with an amino group instead of a nitro group.
4’-Nitro-alpha-(morpholinoimino)acetophenone: A similar compound with a morpholine ring instead of a piperidine ring.
4’-Nitro-alpha-(pyrrolidinoimino)acetophenone: A similar compound with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
4’-Nitro-alpha-(piperidinoimino)acetophenone is unique due to the presence of both a nitro group and a piperidinoimino group, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical reactivity and potential biological activities, making it a valuable compound for various applications.
特性
CAS番号 |
25561-34-6 |
|---|---|
分子式 |
C13H15N3O3 |
分子量 |
261.28 g/mol |
IUPAC名 |
(2E)-1-(4-nitrophenyl)-2-piperidin-1-yliminoethanone |
InChI |
InChI=1S/C13H15N3O3/c17-13(10-14-15-8-2-1-3-9-15)11-4-6-12(7-5-11)16(18)19/h4-7,10H,1-3,8-9H2/b14-10+ |
InChIキー |
UIUAGFSGKHCAHV-GXDHUFHOSA-N |
異性体SMILES |
C1CCN(CC1)/N=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
C1CCN(CC1)N=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



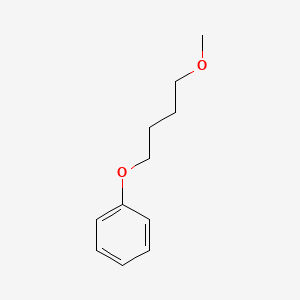
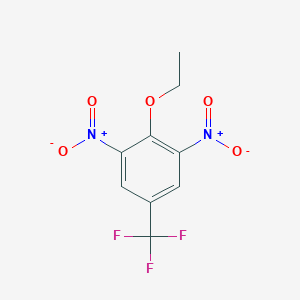

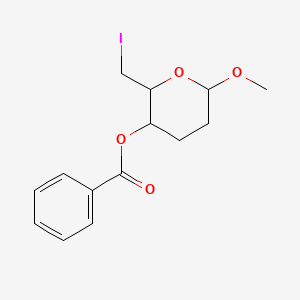
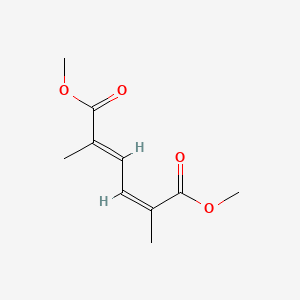
![[17-(5,6-dihydroxy-6-methylheptan-2-yl)-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14705429.png)

![1-Acetylspiro[2.5]octan-4-one](/img/structure/B14705446.png)
